4-(Bromomethyl)-3-methyl-5-phenylisoxazole

説明

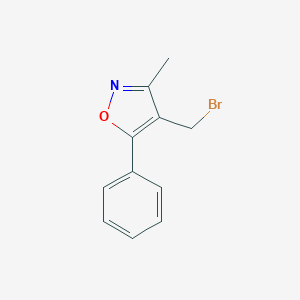

Structure

3D Structure

特性

IUPAC Name |

4-(bromomethyl)-3-methyl-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGVZUOBUPWFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380150 | |

| Record name | 4-(bromomethyl)-3-methyl-5-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113841-59-1 | |

| Record name | 4-(bromomethyl)-3-methyl-5-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)-3-methyl-5-phenylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Bromomethyl)-3-methyl-5-phenylisoxazole chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. This compound is a functionalized heterocyclic molecule of significant interest as a versatile intermediate in synthetic organic chemistry and medicinal chemistry. Its reactive bromomethyl group, coupled with the stable isoxazole core, makes it a valuable building block for the synthesis of a wide array of more complex molecules with potential biological activities.

Core Chemical Properties

This compound is a solid at room temperature.[1] Its core structure consists of a central five-membered isoxazole ring substituted with a methyl group at the 3-position, a reactive bromomethyl group at the 4-position, and a phenyl group at the 5-position.

| Property | Value | Source |

| CAS Number | 113841-59-1 | [2][3] |

| Molecular Formula | C₁₁H₁₀BrNO | [2][3] |

| Molecular Weight | 252.11 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Melting Point | 71-73 °C | [4] |

| Boiling Point | 367.13 °C at 760 mmHg (Predicted) | [5] |

| IUPAC Name | 4-(bromomethyl)-3-methyl-5-phenyl-1,2-oxazole | [3] |

| InChI Key | KCGVZUOBUPWFJC-UHFFFAOYSA-N | [3] |

Spectroscopic Data

| Spectroscopic Data | Observed Peaks |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, J = 7.8 Hz, 2H), 7.53 - 7.31 (m, 3H), 6.05 - 5.89 (m, 1H), 5.13 (d, J = 10.2 Hz, 1H), 5.01 (d, J = 17.2 Hz, 1H), 3.52 - 3.06 (m, 2H), 2.25 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165.4, 161.0, 134.4, 129.6, 128.8, 128.3, 126.8, 116.3, 110.9, 26.8, 10.1 ppm |

| IR (KBr) | νₘₐₓ/cm⁻¹ 3056, 2928, 1645, 1576, 1453, 1262, 754, 691 |

| HRMS-ESI (m/z) | calcd for C₁₃H₁₄NO, [M+H]⁺: 200.1070, found 200.1076 |

Experimental Protocols

Synthesis of this compound via Radical Bromination

The most common and effective method for the synthesis of this compound is via the radical bromination of its precursor, 3,4-dimethyl-5-phenylisoxazole. This reaction typically utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[7]

Principle: The reaction proceeds via a free-radical chain mechanism where the allylic methyl group at the 4-position of the isoxazole ring is selectively brominated.

Materials and Reagents:

-

3,4-dimethyl-5-phenylisoxazole

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Hexane

-

Deionized water

Procedure:

-

To a solution of 3,4-dimethyl-5-phenylisoxazole in carbon tetrachloride, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Equip the reaction flask with a reflux condenser and heat the mixture to reflux (approximately 77°C for CCl₄) for 4-6 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.

-

Filter the mixture by suction filtration to remove the solid succinimide.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford pure this compound.

Safety Precautions:

-

Handle N-Bromosuccinimide and AIBN with care; they are irritants and AIBN can decompose exothermically.

-

Carbon tetrachloride is toxic and a suspected carcinogen; perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Reactivity and Applications

The primary utility of this compound in research and development stems from the high reactivity of the bromomethyl group, which makes it an excellent electrophile for nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of functional groups at the 4-position of the isoxazole ring.

Key Reactions:

-

Alkylation: It can readily alkylate amines, phenols, thiols, and other nucleophiles, serving as a key step in the synthesis of more complex drug candidates.

-

Formation of Ethers and Esters: Reaction with alcohols or carboxylates can form corresponding ethers and esters.

-

Azide Formation: Substitution with sodium azide yields an azidomethyl derivative, which can be further modified, for example, via "click chemistry" or reduction to an amine.

The isoxazole scaffold itself is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous bioactive compounds.[8] Derivatives of isoxazoles have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8][9] Consequently, this compound serves as a crucial starting point for generating libraries of novel isoxazole-containing compounds for biological screening.

Biological Significance and Signaling Pathways

Currently, there is no specific research available in public databases detailing the biological activity or modulation of specific signaling pathways by this compound itself. Its primary role is that of a reactive intermediate used to synthesize other target molecules.

The broader class of 4-methyl-5-phenylisoxazole derivatives has been investigated for various therapeutic applications, most notably in cancer research. For instance, certain complex derivatives have shown potent cytotoxic activity against liver and breast cancer cell lines.[10] The mechanism of action for these larger, more complex derivatives often involves the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation, but these activities are attributed to the final molecule, not the bromomethyl intermediate.

Researchers using this compound are typically aiming to incorporate the 3-methyl-5-phenylisoxazole moiety into a larger molecular design to probe its effect on biological targets. The specific signaling pathway impacted would depend entirely on the final structure of the derivative synthesized from this versatile building block.

References

- 1. 4-(Bromomethyl)-5-methyl-3-phenylisoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound, ≥95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. 113841-59-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound [myskinrecipes.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chemclassjournal.com [chemclassjournal.com]

- 10. benchchem.com [benchchem.com]

Technical Guide: 4-(Bromomethyl)-3-methyl-5-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole, a versatile heterocyclic compound. It serves as a crucial building block in medicinal chemistry and agrochemical synthesis, owing to its reactive bromomethyl group and stable isoxazole core. This document details its physicochemical properties, a representative synthetic protocol, and its relevance in biological pathways.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its application in chemical synthesis and characterization.

| Property | Value | Reference |

| Molecular Weight | 252.11 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₀BrNO | [1][2] |

| Physical Form | Solid | [1] |

| CAS Number | 113841-59-1 | [2] |

| SMILES String | Cc1onc(-c2ccccc2)c1CBr | [1] |

Chemical Structure

The two-dimensional structure of this compound highlights the isoxazole ring substituted with phenyl, methyl, and bromomethyl groups.

Experimental Protocols

This section outlines a representative two-step synthesis for this compound. The process involves the formation of the isoxazole ring followed by radical bromination.

Step 1: Synthesis of 3,4-dimethyl-5-phenylisoxazole

This step involves a condensation and cyclization reaction to form the core isoxazole structure.

-

Reaction Setup : To a solution of benzaldehyde oxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add 2-butanone (1.1 eq) and a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions : Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Purification : After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3,4-dimethyl-5-phenylisoxazole.

Step 2: Bromination of 3,4-dimethyl-5-phenylisoxazole

This step introduces the bromine atom via free-radical substitution on the 4-methyl group.

-

Reaction Setup : Dissolve the 3,4-dimethyl-5-phenylisoxazole (1.0 eq) from Step 1 in a non-polar solvent like carbon tetrachloride (CCl₄).

-

Addition of Reagents : Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reaction Conditions : Reflux the mixture under inert atmosphere for 2-4 hours. The reaction is typically initiated by a UV lamp or heat. Monitor the reaction by TLC.

-

Workup and Purification : Cool the mixture and filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the final product, this compound.

Biological Activity and Signaling Pathways

Isoxazole derivatives are recognized for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3] Their versatility makes them valuable scaffolds in drug design. One of the key mechanisms underlying their anti-inflammatory properties is the inhibition of enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4]

The inhibition of COX-1/COX-2 prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Similarly, inhibiting 5-LOX blocks the synthesis of leukotrienes, which are involved in inflammatory and allergic responses. The diagram below illustrates this pathway.

References

An In-depth Technical Guide to 4-(Bromomethyl)-3-methyl-5-phenylisoxazole for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(bromomethyl)-3-methyl-5-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates key physicochemical data, detailed experimental protocols for its synthesis and characterization, and insights into its potential mechanism of action. The isoxazole scaffold is a prominent feature in numerous biologically active molecules, and this guide serves as a critical resource for researchers exploring the therapeutic potential of this specific derivative. Particular attention is given to its role as a potential histone deacetylase (HDAC) inhibitor, a promising avenue for anticancer therapies.

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural and electronic features of the isoxazole ring make it a versatile scaffold in medicinal chemistry. This compound is a functionalized derivative that serves as a valuable intermediate for the synthesis of more complex molecules. The presence of a reactive bromomethyl group allows for facile modification and conjugation to other moieties, making it an attractive building block for creating libraries of potential drug candidates. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's properties and handling.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its application in synthetic chemistry and for understanding its potential behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | 4-(bromomethyl)-3-methyl-5-phenyl-1,2-oxazole | [1] |

| CAS Number | 113841-59-1 | [1][2] |

| Molecular Formula | C₁₁H₁₀BrNO | [1] |

| Molecular Weight | 252.11 g/mol | [1] |

| Melting Point | 72 °C (71-73 °C range) | [1][3][4][5] |

| Boiling Point (Predicted) | 367.1 °C at 760 mmHg | [3] |

| Physical Form | Solid |

Experimental Protocols

Synthesis of this compound

The following is a plausible synthetic protocol for this compound, adapted from general methods for isoxazole synthesis and bromination.

Materials:

-

3,4-Dimethyl-5-phenylisoxazole

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethyl-5-phenylisoxazole in CCl₄.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium bicarbonate to quench any remaining acidic byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.

Melting Point Determination

The melting point of the synthesized compound should be determined to assess its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Ensure the synthesized this compound is a fine, dry powder. If necessary, crush any large crystals.

-

Pack a small amount of the compound into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (72 °C).

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point. For a pure compound, this range should be narrow.

Biological Activity and Signaling Pathways

Phenylisoxazole derivatives have emerged as a promising class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones. Overexpression or aberrant activity of certain HDAC isoforms, such as HDAC1, is implicated in the development and progression of various cancers, including prostate cancer.

The inhibitory action of phenylisoxazole-based compounds typically involves a pharmacophore model consisting of three key components: a zinc-binding group that chelates the zinc ion in the HDAC active site, a linker region, and a cap group that interacts with the surface of the enzyme. The phenylisoxazole moiety often serves as part of the cap group, making important interactions with amino acid residues at the rim of the active site.

Caption: Proposed mechanism of action for a phenylisoxazole derivative as an HDAC1 inhibitor.

Experimental and Logical Workflows

The development and characterization of this compound follow a structured workflow from synthesis to biological evaluation. This process ensures the identity, purity, and potential utility of the compound are well-documented.

Caption: General experimental workflow for the synthesis and characterization of this compound.

References

Spectroscopic and Synthetic Profile of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a plausible synthetic route for the versatile heterocyclic compound, 4-(Bromomethyl)-3-methyl-5-phenylisoxazole. This isoxazole derivative serves as a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines information from commercial suppliers with predicted spectral data based on closely related analogues.

Physicochemical Properties

Basic physicochemical data for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 113841-59-1 | [1][2] |

| Molecular Formula | C₁₁H₁₀BrNO | [2] |

| Molecular Weight | 252.11 g/mol | [1][2] |

| Melting Point | 71-73 °C | [1] |

| Purity | ≥95% | [1] |

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds reported in the literature.[3]

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 - 7.60 | Multiplet | 2H | Phenyl H (ortho) |

| ~7.50 - 7.40 | Multiplet | 3H | Phenyl H (meta, para) |

| ~4.50 | Singlet | 2H | -CH₂Br |

| ~2.30 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=N (isoxazole) |

| ~162 | C-O (isoxazole) |

| ~130 | Phenyl C (quaternary) |

| ~129 | Phenyl CH |

| ~128 | Phenyl CH |

| ~127 | Phenyl CH |

| ~112 | C-C (isoxazole) |

| ~25 | -CH₂Br |

| ~11 | -CH₃ |

Predicted IR Spectral Data (KBr)

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~2925 | Aliphatic C-H stretch |

| ~1610, 1580, 1450 | C=C and C=N stretching (aromatic and isoxazole rings) |

| ~1420 | -CH₂- scissoring |

| ~1260 | C-O stretching |

| ~690 | C-Br stretching |

| ~760, 690 | Phenyl ring C-H out-of-plane bending |

Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 251/253 | [M]⁺ molecular ion peak (presence of Br isotope) |

| 172 | [M - Br]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following section details a plausible synthetic route for this compound, adapted from established methodologies for the synthesis of related isoxazole derivatives.

Synthesis of this compound

The synthesis can be envisioned as a two-step process: the formation of the 3,4-dimethyl-5-phenylisoxazole intermediate, followed by selective bromination of the 4-methyl group.

Step 1: Synthesis of 3,4-dimethyl-5-phenylisoxazole

This step typically involves the reaction of a β-diketone precursor with hydroxylamine.

-

Materials: Appropriate β-diketone, hydroxylamine hydrochloride, a suitable base (e.g., sodium acetate), and a solvent (e.g., ethanol).

-

Procedure:

-

The β-diketone is dissolved in ethanol.

-

An aqueous solution of hydroxylamine hydrochloride and sodium acetate is added.

-

The mixture is refluxed for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Step 2: Bromination of 3,4-dimethyl-5-phenylisoxazole

This step involves the radical bromination of the methyl group at the 4-position of the isoxazole ring.

-

Materials: 3,4-dimethyl-5-phenylisoxazole, N-Bromosuccinimide (NBS), a radical initiator (e.g., azobisisobutyronitrile - AIBN), and a non-polar solvent (e.g., carbon tetrachloride).

-

Procedure:

-

3,4-dimethyl-5-phenylisoxazole is dissolved in carbon tetrachloride.

-

NBS and a catalytic amount of AIBN are added to the solution.

-

The reaction mixture is refluxed under irradiation with a UV lamp for several hours, with monitoring by TLC.

-

After cooling, the succinimide byproduct is filtered off.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo.

-

The resulting crude this compound is purified by recrystallization or column chromatography.

-

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide to the Crystal Structure of 3-Methyl-5-phenylisoxazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The crystallographic data for the specific compound 4-(Bromomethyl)-3-methyl-5-phenylisoxazole is not publicly available in crystallographic databases. This guide therefore presents a detailed crystal structure analysis of the closely related compound, 5-Methyl-3-phenylisoxazole-4-carboxylic acid , which shares the same core molecular scaffold. The substitution of a carboxylic acid group for the bromomethyl group at the 4-position will influence intermolecular interactions and crystal packing, but the analysis of this known structure provides valuable insights into the conformational properties and potential supramolecular chemistry of this class of isoxazole derivatives.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and for rational drug design. This guide provides a technical overview of the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, serving as a proxy for understanding the structural characteristics of this compound.

Experimental Protocols

The determination of a crystal structure is a multi-step process requiring meticulous experimental procedures. The following sections outline the typical methodologies employed.

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common and effective method for obtaining such crystals is through slow evaporation of a saturated solution.

-

Solvent Selection: The choice of solvent is critical. The compound should have moderate solubility to allow for slow, controlled crystal growth. For 5-Methyl-3-phenylisoxazole-4-carboxylic acid, ethanol was used to grow suitable crystals.

-

Preparation of Saturated Solution: The purified compound is dissolved in the selected solvent, with gentle warming if necessary, to achieve a saturated or near-saturated solution.

-

Slow Evaporation: The solution is filtered into a clean vial, which is then loosely covered to permit the gradual evaporation of the solvent. This slow process allows for the ordered arrangement of molecules into a crystalline lattice.

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

-

Data Collection: A single crystal is mounted on a diffractometer. For 5-Methyl-3-phenylisoxazole-4-carboxylic acid, data was collected at a temperature of 273 K using Mo Kα radiation (λ = 0.71073 Å)[1]. The diffraction patterns are recorded as a series of images as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F². In the case of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the structure was solved and refined to a final R-factor of 0.039[1].

Data Presentation: Crystallographic Data for 5-Methyl-3-phenylisoxazole-4-carboxylic acid

The following tables summarize the key quantitative data obtained from the crystal structure analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid[1].

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₁₁H₉NO₃ |

| Formula Weight | 203.19 |

| Temperature | 273 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 11.953 (4) Å |

| b | 5.981 (2) Å |

| c | 14.142 (5) Å |

| α | 90° |

| β | 105.548 (6)° |

| γ | 90° |

| Volume | 974.0 (6) ų |

| Z | 4 |

| Density (calculated) | 1.386 Mg/m³ |

| Absorption Coefficient | 0.10 mm⁻¹ |

| F(000) | 424 |

| Refinement Details | |

| R-factor (final) | 0.039 |

| wR-factor | 0.111 |

| Data-to-parameter ratio | 12.4 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O(9)-C(7) | 1.355(2) |

| O(9)-N(8) | 1.417(2) |

| N(8)-C(10) | 1.306(2) |

| C(7)-C(12) | 1.488(2) |

| C(10)-C(12) | 1.407(2) |

| C(7)-C(6) | 1.468(2) |

| C(1)-C(6) | 1.383(2) |

| C(11)-O(1) | 1.218(2) |

| C(11)-O(2) | 1.314(2) |

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

| C(7)-O(9)-N(8) | 109.13(12) |

| C(10)-N(8)-O(9) | 106.88(13) |

| N(8)-C(10)-C(12) | 113.84(15) |

| O(9)-C(7)-C(12) | 105.68(13) |

| C(10)-C(12)-C(7) | 104.45(13) |

| O(1)-C(11)-O(2) | 122.95(16) |

| O(1)-C(11)-C(12) | 122.65(16) |

| O(2)-C(11)-C(12) | 114.40(14) |

Structural Analysis and Intermolecular Interactions

In the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the phenyl and isoxazole rings are not coplanar, exhibiting a dihedral angle of 56.64(8)°[1]. The carboxylic acid group is nearly in the same plane as the isoxazole ring[1].

The crystal packing is stabilized by a network of intermolecular interactions. Notably, pairs of O—H⋯O hydrogen bonds link the molecules into head-to-head dimers[1]. These dimers are further connected into a three-dimensional network through C—H⋯N hydrogen bonds and π–π stacking interactions between the phenyl rings, with a centroid-centroid distance of 3.9614(17) Å[1].

For the target compound, this compound, one would anticipate a different set of intermolecular interactions. The hydrogen bond donor capability of the carboxylic acid would be absent. Instead, the bromomethyl group could participate in halogen bonding (C-Br⋯O or C-Br⋯N) or weaker C-H⋯π interactions, leading to a different crystal packing arrangement.

Visualization of Workflows

The following diagrams illustrate the key workflows in crystal structure analysis.

Conclusion

While the specific crystal structure of this compound remains to be determined, the analysis of the closely related 5-methyl-3-phenylisoxazole-4-carboxylic acid provides a robust framework for understanding the structural chemistry of this class of compounds. The presented data and experimental protocols offer a comprehensive guide for researchers and scientists in the field of drug discovery and materials science. The determination of the crystal structure of the title compound would be a valuable contribution to further elucidate the subtle interplay of structure and function in this important family of isoxazole derivatives.

References

The Biological Versatility of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. Its unique electronic and structural properties make it a versatile building block for the design of novel therapeutics. This technical guide focuses on the biological potential of derivatives based on the 4-(bromomethyl)-3-methyl-5-phenylisoxazole core. While this specific scaffold often serves as a reactive intermediate for further molecular elaboration, the broader class of 3-methyl-5-phenylisoxazole derivatives has demonstrated significant promise in several key therapeutic areas, including oncology and infectious diseases. This document provides a comprehensive overview of their biological activities, supported by quantitative data from structurally related compounds, detailed experimental protocols, and visual representations of synthetic and biological pathways.

Anticancer Activity of Structurally Related Isoxazole Derivatives

Derivatives of the 3,5-disubstituted isoxazole scaffold have shown notable cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms often involve the induction of apoptosis and disruption of the cell cycle. The data presented below, while not exclusively from this compound derivatives, represents the anticancer potential of closely related isoxazole structures.

Table 1: In Vitro Anticancer Activity of 3,5-Disubstituted Isoxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3a | K562 (Leukemia) | 55 | [1] |

| 3d | K562 (Leukemia) | 45 | [1] |

| 3e | K562 (Leukemia) | 54.5 | [1] |

| Isoxazole-Quinazolinone 5c | COLO 205 (Colon) | 15.3 | [2] |

| Isoxazole-Quinazolinone 5c | HepG2 (Liver) | 11.6 | [2] |

| Isoxazole-Quinazolinone 5c | MCF-7 (Breast) | 21.4 | [2] |

Note: The compounds listed are structurally related 3,5-disubstituted isoxazoles, providing an indication of the potential activity of derivatives from the this compound core.

Antimicrobial Activity of Structurally Related Isoxazole Derivatives

The isoxazole moiety is also a key feature in the development of new antimicrobial agents. Various derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for isoxazole and isoxazolidine derivatives that share structural similarities with the core topic of this guide.

Table 2: In Vitro Antimicrobial Activity of Isoxazole and Isoxazolidine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Halogenated 4-methyl-3,5-diphenylisoxazolidines | Staphylococcus aureus | 6.25 - 50 | [3] |

| Bacillus subtilis | 6.25 - 50 | [3] | |

| Escherichia coli | 6.25 - 50 | [3] | |

| Pseudomonas aeruginosa | 6.25 - 50 | [3] | |

| Aspergillus niger | 6.25 - 50 | [3] | |

| Candida albicans | 6.25 - 50 | [3] | |

| Benzoxazole Derivative 4b, 4c | Staphylococcus aureus | 12.5 | [4] |

| Benzoxazole Derivative 5a | Pseudomonas aeruginosa | 25 | [4] |

| Benzoxazole Derivative 4c | Candida albicans | 12.5 | [4] |

Note: The data represents the activity of related isoxazole and isoxazolidine structures, suggesting the potential for antimicrobial activity in novel derivatives of this compound.

Experimental Protocols

Synthesis of this compound Derivatives: A General Workflow

The this compound core is a versatile intermediate for creating a diverse library of compounds. The reactive bromomethyl group is particularly amenable to nucleophilic substitution, allowing for the introduction of various functional groups, or for use in "click chemistry" reactions to form triazole-linked conjugates.

References

- 1. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemclassjournal.com [chemclassjournal.com]

- 4. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Isoxazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity to form diverse non-covalent interactions have established it as a critical component in the design of novel therapeutic agents.[1][2] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point of extensive research in drug discovery.[1][3][4][5] This guide provides a detailed exploration of the core mechanisms of action of isoxazole-based compounds, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for drug development professionals.

The isoxazole nucleus is a versatile building block, allowing for structural modifications that can fine-tune the pharmacological profile of a compound, enhancing potency and reducing toxicity.[6][7] These compounds exert their effects by modulating a wide array of biological targets, from inhibiting specific enzymes to disrupting critical cellular signaling pathways.[1][8]

Anticancer Mechanisms of Action

Isoxazole derivatives have emerged as potent anticancer agents that operate through a multitude of mechanisms to inhibit tumor growth and induce apoptosis (programmed cell death).[1][9] Key strategies include the inhibition of protein kinases, disruption of microtubule dynamics, enzyme inhibition, and the induction of apoptotic pathways.[1][2]

Protein Kinase Inhibition

Many isoxazole-based compounds function as small molecule kinase inhibitors.[8] Protein kinases are crucial regulators of cell signaling pathways that are often hyperactive in cancer, leading to uncontrolled proliferation. By competitively binding to the ATP-binding pocket of these kinases, isoxazole derivatives can block downstream signaling, triggering cell cycle arrest and the intrinsic apoptotic cascade.[1][10]

One notable target is Casein Kinase 1 (CK1), where 3,4-diaryl-isoxazole derivatives act as ATP-competitive inhibitors, disrupting pathways like Wnt and Hedgehog.[10][11] Other targeted kinases include VEGFR, which is crucial for angiogenesis.[8]

Induction of Apoptosis

Beyond kinase inhibition, isoxazole compounds can induce apoptosis through various other mechanisms.[2][12] Studies have shown that certain derivatives can trigger both early and late-stage apoptosis in cancer cell lines, including human erythroleukemic K562 and glioblastoma cells.[12][13] This pro-apoptotic activity is often confirmed by observing the activation of caspases (such as caspase-3 and -9) and an increased Bax/Bcl-2 ratio.[8][14] Some derivatives also induce apoptosis by generating reactive oxygen species (ROS) and causing cell cycle arrest at the G2/M or S phase.[14][15]

Disruption of Microtubule Dynamics

Certain steroidal isoxazoles target the taxane-binding site of tubulin.[16] By binding to tubulin, these compounds stabilize microtubules, disrupting their dynamic instability which is essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase, prolonged mitotic block, and subsequent apoptosis.[16] Notably, some of these compounds have shown efficacy in docetaxel-resistant prostate cancer cells, suggesting they can circumvent common resistance mechanisms.[16]

Other Anticancer Mechanisms

-

Enzyme Inhibition: Isoxazole derivatives have been shown to inhibit a range of enzymes critical for cancer progression, including aromatase, topoisomerase, histone deacetylase (HDAC), and Poly(ADP-ribose) polymerase (PARP).[2][9][17]

-

HSP90 Inhibition: Some synthetic isoxazoles were designed based on the structures of natural heat shock protein (HSP90) inhibitors, showing potent and selective inhibition of this key protein involved in stabilizing oncogenic proteins.[12][13]

Quantitative Data: Anticancer Activity

The anticancer potency of isoxazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit a biological process by 50%.

| Compound Class | Target/Mechanism | Cancer Cell Line | Activity Metric | Value | Reference |

| Isoxazole-Carboxamide (2d) | Apoptosis Induction | HeLa (Cervical) | IC₅₀ | 15.48 µg/mL | [1] |

| Isoxazole-Carboxamide (2d) | Apoptosis Induction | Hep3B (Liver) | IC₅₀ | ~23 µg/mL | [1] |

| Hydnocarpin-Isoxazole Hybrid (5) | Apoptosis, Cell Cycle Arrest | A375 (Melanoma) | IC₅₀ | 0.76 µM (48h) | [15] |

| 4-(Trifluoromethyl)isoxazole (TTI-4) | Not specified | MCF-7 (Breast) | IC₅₀ | 2.63 µM | [18] |

| 3,5-Diamino-4-(2'-bromophenylazo) isoxazole (1d) | Not specified | PC3 (Prostate) | IC₅₀ | 38.63 µM | [19] |

| Indole C-glycoside Isoxazole Hybrid (34) | Not specified | MDA-MB-231 (Breast) | IC₅₀ | 22.3 µM | [20] |

| Dihydropyrazole from Isoxazole-Chalcone (45) | Not specified | A549 (Lung) | IC₅₀ | 2 ± 1 µg/mL | [21] |

| Dihydropyrazole from Isoxazole-Chalcone (39) | Not specified | A549 (Lung) | IC₅₀ | 4 ± 1 µg/mL | [21] |

Antimicrobial Mechanisms of Action

Isoxazole-containing compounds, including clinically used drugs like Cloxacillin and Dicloxacillin, exhibit a broad spectrum of antimicrobial activity.[22] Their mechanisms can be either bactericidal (killing bacteria) or bacteriostatic (inhibiting growth).[23]

The primary mechanisms involve:

-

Targeting the Cell Wall/Membrane: Disrupting the integrity of the bacterial cell's protective outer layers.[23]

-

Inhibition of Protein Synthesis: Interfering with ribosomal function, preventing the production of essential proteins.[23]

-

Inhibition of Metabolic Pathways: Blocking key enzymatic steps in bacterial metabolism.[23]

Quantitative Data: Antimicrobial Activity

Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Isoxazole-Chalcone Hybrid (28) | Staphylococcus aureus | MIC | 1 | [21] |

| Isoxazole-Chalcone Hybrid (28) | Candida albicans | MIC | 2 | [21] |

| Imidazo[1,2-c]pyrimidine-isoxazole Hybrid | MRSA | MIC | 4.61 ± 0.22 | [24] |

| Imidazo[1,2-c]pyrimidine-isoxazole Hybrid | Staphylococcus aureus | MIC | 1.56 ± 0.12 | [24] |

| N3, N5-di(substituted)isoxazole-3,5-diamine (178f) | Escherichia coli | MIC | 95 | [25] |

| N3, N5-di(substituted)isoxazole-3,5-diamine (178e) | Staphylococcus aureus | MIC | 95 | [25] |

| Various Isoxazole Derivatives | Bacillus subtilis | MIC | 10 - 80 | [24] |

| Various Isoxazole Derivatives | Candida albicans | MIC | 6 - 60 | [24] |

Anti-inflammatory Mechanisms of Action

Several FDA-approved anti-inflammatory drugs, such as Valdecoxib and Leflunomide, feature an isoxazole core.[6][26] The primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[27]

COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10] Isoxazole derivatives can selectively bind to the active site of the COX-2 enzyme, blocking this conversion.[10] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[22] Other anti-inflammatory mechanisms include the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[28][29]

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Target | Activity Metric | Value | Reference |

| Isoxazole Derivative (155) | 5-LOX | IC₅₀ | 3.67 µM | [27] |

| Mofezolac | COX-1 | IC₅₀ | 0.0079 µM | [22] |

| Mofezolac | COX-2 | IC₅₀ | >50 µM | [22] |

| Isoxazole Derivative (17) | COX-2 (selective) | Not specified | Sub-micromolar | [30] |

Key Experimental Protocols

A robust assessment of the biological activity of novel isoxazole compounds involves a combination of in vitro assays and in silico studies.

Anticancer Activity Protocols

-

Cell Viability (Antiproliferative) Assay (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, PC-3) are seeded in 96-well plates and allowed to adhere overnight.[18]

-

Treatment: Cells are treated with various concentrations of the isoxazole compound for a specified period (e.g., 48 or 72 hours).[18]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Quantification: The absorbance is measured using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[18]

-

-

Apoptosis Detection (Annexin V Assay):

-

Cell Treatment: Cancer cells (e.g., K562) are treated with the isoxazole compound for a set time (e.g., 72 hours).[12]

-

Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or DAPI (which enters late apoptotic/necrotic cells with compromised membranes).

-

Analysis: The stained cells are analyzed by flow cytometry. The results distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, quantifying the pro-apoptotic effect of the compound.[12][13]

-

Antimicrobial Activity Protocols

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

-

Preparation: A two-fold serial dilution of the isoxazole compound is prepared in a 96-well plate containing a suitable growth medium (e.g., Mueller-Hinton broth).[25][31]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).[25]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[31]

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[25]

-

Anti-inflammatory Activity Protocols

-

In Vitro Cyclooxygenase (COX) Inhibition Assay:

-

Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is used.

-

Incubation: The enzyme is pre-incubated with various concentrations of the isoxazole inhibitor.[32]

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

-

Quantification: The production of prostaglandin E₂ (PGE₂) is measured using an enzyme immunoassay (EIA) or other detection methods.

-

Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[32]

-

Conclusion and Future Perspectives

Isoxazole-based compounds are a cornerstone of modern medicinal chemistry, demonstrating a wide range of therapeutic activities through diverse and specific mechanisms of action.[3][26] Their ability to potently inhibit key targets in cancer, microbial infections, and inflammatory diseases underscores their vast potential. The ongoing exploration of novel synthetic strategies continues to expand the chemical space of isoxazole derivatives, facilitating the development of next-generation therapeutics with improved efficacy, selectivity, and safety profiles.[4][5][9] Future research will likely focus on developing multi-targeted isoxazole agents and leveraging in silico design to optimize drug-like properties, further cementing the role of the isoxazole scaffold in addressing unmet medical needs.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. espublisher.com [espublisher.com]

- 9. search.library.uq.edu.au [search.library.uq.edu.au]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ijrrjournal.com [ijrrjournal.com]

- 24. researchgate.net [researchgate.net]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. ijpca.org [ijpca.org]

- 27. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 28. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

The Therapeutic Potential of Isoxazole Derivatives: A Technical Guide to Key Targets

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals outlining the significant therapeutic potential of isoxazole derivatives. This document details key molecular targets, summarizes quantitative efficacy data, provides in-depth experimental protocols, and visualizes associated signaling pathways.

The isoxazole scaffold, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Isoxazole derivatives have demonstrated significant promise as therapeutic agents, exhibiting anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5][6] This guide delves into the core therapeutic targets of isoxazole derivatives, presenting a technical overview for professionals engaged in drug discovery and development.

Key Therapeutic Targets and Quantitative Data

Isoxazole derivatives exert their effects by modulating the activity of several key proteins involved in disease pathogenesis. The following tables summarize the in vitro efficacy of various isoxazole derivatives against four prominent therapeutic targets.

Table 1: Isoxazole Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors

| Compound | IC50 (µM) | Assay System | Reference |

| IXZ3 | 0.95 | In vitro COX-1/COX-2 inhibition assay | [7] |

| ODZ2 | 0.48 | In vitro COX-1/COX-2 inhibition assay | [7] |

| PYZ16 | 0.52 | In vitro COX-1/COX-2 inhibition assay | [7] |

| C3 | 0.93 ± 0.01 | In vitro COX-1/COX-2 enzyme inhibition assay | [8] |

| C5 | 0.85 ± 0.04 | In vitro COX-1/COX-2 enzyme inhibition assay | [8] |

| C6 | 0.77 ± 0.02 | In vitro COX-1/COX-2 enzyme inhibition assay | [8] |

| Tetrazole Isoxazole 40 | 0.039-0.065 | Enzyme Immunoassay (EIA) | [9] |

Table 2: Isoxazole Derivatives as p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors

| Compound | IC50 (µM) | Assay System | Reference |

| Isoxazole 3 | JNK3: ~1 µM, p38: ~2 µM | Biochemical assay | [10] |

| 3a | >10 | In vitro p38α MAP kinase inhibition | [11] |

| 3b | 5.1 | In vitro p38α MAP kinase inhibition | [11] |

| 3e | 0.10 | In vitro p38α MAP kinase inhibition | [11] |

| 3g | 0.40 | In vitro p38α MAP kinase inhibition | [11] |

| Isoxazole 4a | ~0.2 µM | In vitro enzyme-linked immunosorbent assay of isolated p38 MAP kinase | [12] |

Table 3: Isoxazole Derivatives as Heat Shock Protein 90 (Hsp90) Inhibitors

| Compound | IC50 (nM) | Assay System | Reference |

| VER-50589 (44) | 28 | Fluorescence polarization competitive binding assay | [13] |

| VER-52296/NVP-AUY922 (40f) | 21 | Fluorescence polarization (FP) competitive binding assay | [14] |

| Isoxazole derivative 5 | 14 µM | MTT assay (cytotoxicity) | [15] |

| Isoxazole derivative 7 | - | - |

Table 4: Isoxazole Derivatives as Tubulin Polymerization Inhibitors

| Compound | IC50 (µM) | Assay System | Reference |

| Tubulin polymerization-IN-41 | 2.61 | In vitro tubulin polymerization assay | |

| Pyrazole-phenylcinnamides 15a | 0.4 | HeLa cell growth inhibition | |

| Pyrazole-phenylcinnamides 15b | 1.8 | HeLa cell growth inhibition | |

| Pyrazole-phenylcinnamides 15e | 1.2 | HeLa cell growth inhibition | |

| Isoxazole-naphthalene derivative | 3.4 | Tubulin polymerization inhibition | [4] |

| Compound 4c | 17 ± 0.3 | Tubulin polymerization inhibition |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the therapeutic potential of isoxazole derivatives. The following sections provide comprehensive protocols for key experiments.

Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

Materials:

-

96-well white opaque plate with a flat bottom

-

Multi-well spectrophotometer (fluorescence plate reader)

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

Human Recombinant COX-2

-

Test isoxazole derivatives

-

Celecoxib (COX-2 inhibitor control)

Procedure:

-

Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to 10 times the desired final concentration with COX Assay Buffer.

-

Reaction Setup:

-

Add 10 µL of the diluted test inhibitor or Assay Buffer (for Enzyme Control) to the wells of the 96-well plate.

-

Add 10 µL of Celecoxib to a designated well as an Inhibitor Control.

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µL of the Reaction Mix to each well.

-

Add 10 µL of human recombinant COX-2 to each well except for the background control.

-

-

Reaction Initiation: Initiate the reaction by adding 10 µL of a diluted Arachidonic Acid/NaOH solution to each well.

-

Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically at 25°C for 5-10 minutes.

-

Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

p38 MAP Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

-

384-well low volume plate

-

Plate-reading luminometer

-

p38α Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

Recombinant p38α kinase

-

Peptide substrate (e.g., ATF2)

-

ATP

-

Test isoxazole derivatives

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

Procedure:

-

Reagent Preparation: Dilute the enzyme, substrate, ATP, and test inhibitors in the Kinase Buffer.

-

Reaction Setup:

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

-

Prepare a master mix of the p38 kinase and the peptide substrate in the kinase reaction buffer and add 2 µL to each well.

-

-

Reaction Initiation: Add 2 µL of the ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Hsp90 Inhibition Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ATP binding site of Hsp90.[14]

Materials:

-

Black 96-well microplates

-

Fluorescence polarization plate reader

-

Purified Hsp90 protein

-

Fluorescently labeled Hsp90 ligand (e.g., BODIPY-labeled geldanamycin)

-

Assay buffer

-

Test isoxazole derivatives

Procedure:

-

Reaction Setup:

-

Add different concentrations of the test inhibitors and a fixed concentration of Hsp90 protein in the assay buffer to the wells of a black 96-well microplate.

-

-

Incubation: Incubate for 10 minutes at room temperature.

-

Ligand Addition: Add the fluorescently labeled Hsp90 ligand at a final concentration of 5 nM to each well.

-

Binding Reaction: Allow the binding reaction to proceed for a defined period (e.g., 3 hours).

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: The decrease in fluorescence polarization is proportional to the amount of labeled ligand displaced by the inhibitor. Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.

Tubulin Polymerization Assay (Turbidity-based)

This assay monitors the increase in optical density as purified tubulin polymerizes into microtubules.

Materials:

-

Spectrophotometer with temperature control

-

96-well plate

-

Purified tubulin

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP

-

Glycerol (polymerization enhancer)

-

Test isoxazole derivatives

-

Positive (e.g., paclitaxel) and negative (e.g., colchicine) controls

Procedure:

-

Reagent Preparation: Prepare a solution of purified tubulin in tubulin polymerization buffer containing GTP and glycerol.

-

Reaction Setup:

-

Transfer the tubulin solution to a pre-warmed 96-well plate.

-

Add the test compounds, positive control, and negative control to the respective wells. A vehicle control (e.g., DMSO) should also be included.

-

-

Measurement: Monitor the change in absorbance at 340 nm over time at 37°C. Readings should be taken at regular intervals (e.g., every minute) for a sufficient duration (e.g., 60 minutes).

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. The effect of the inhibitor can be quantified by comparing the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass to the vehicle control.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of isoxazole derivatives are underpinned by their ability to modulate critical cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Isoxazole derivatives with anti-inflammatory properties often target the cyclooxygenase (COX) and p38 MAP kinase pathways. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The p38 MAP kinase pathway is activated by inflammatory cytokines and stress, leading to the production of other pro-inflammatory mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. espublisher.com [espublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the dynamic HSP90 complex in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

The Fulcrum of Activity: A Technical Guide to the Structure-Activity Relationship of 3,5-Disubstituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of numerous compounds with a wide array of biological activities. Among these, 3,5-disubstituted isoxazoles have emerged as a particularly promising class, demonstrating potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile chemical core, offering a valuable resource for the design and development of novel therapeutic agents.

Quantitative Structure-Activity Relationship Data

The biological activity of 3,5-disubstituted isoxazoles is profoundly influenced by the nature and position of the substituents at the 3- and 5-positions of the isoxazole ring. The following tables summarize key quantitative data from various studies, providing a comparative overview of the impact of different functional groups on their therapeutic potential.

Anticancer Activity

The anticancer activity of 3,5-disubstituted isoxazoles has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Table 1: Anticancer Activity (IC50) of 3,5-Disubstituted Isoxazoles against K562 Chronic Myeloid Leukemia Cells [1]

| Compound | R3 Substituent | R5 Substituent | IC50 (µM) |

| 3a | Tyrosol-linked | 4-Methoxyphenyl | 55 |

| 3b | Tyrosol-linked | Phenyl | 81 |

| 3d | Tyrosol-linked | 4-tert-Butylphenyl | 45 |

| 3e | Tyrosol-linked | 4-Chlorophenyl | 54.5 |

Table 2: Anticancer Activity (IC50) of 3,5-Disubstituted Isoxazoles against U87 Glioblastoma Cells [2]

| Compound | R3 Substituent | R5 Substituent | IC50 (µg/mL) |

| 6d | Tyrosol-linked | 4-tert-Butylphenyl | 15.2 ± 1.0 |

Table 3: Anticancer Activity (GI50) of 3,5-Disubstituted Isoxazoles against MDA-MB-231 Breast Cancer Cells [3]

| Compound | R3 Substituent | R5 Substituent | GI50 (µg/mL) |

| 1d | Biphenyl | 2,4-Dichlorophenyl | 46.3 |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases, including cancer. Certain 3,5-disubstituted isoxazoles have shown potent inhibitory activity against key enzymes in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX).

Table 4: Anti-inflammatory Activity of 3,5-Disubstituted Isoxazoles [4][5]

| Compound | R3 Substituent | R5 Substituent | Target | IC50 (µM) |

| 2b | 3-Methylthiophen-2-yl | 3,4,5-Trimethoxyphenyl | 5-LOX | - |

| 2b | 3-Methylthiophen-2-yl | 3,4,5-Trimethoxyphenyl | COX-2 | - |

| C3 | - | - | 5-LOX | 10.96 |

| C5 | - | - | 5-LOX | 10.48 |

| C6 | - | - | 5-LOX | - |

Note: Specific IC50 values for compound 2b were not provided in the source material, but it was noted to have significant inhibitory activity.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. 3,5-Disubstituted isoxazoles have demonstrated promising activity against a range of bacterial strains, with the minimum inhibitory concentration (MIC) being a key parameter of their efficacy.

Table 5: Antibacterial Activity (MIC) of 3,5-Disubstituted Isoxazoles

| Compound | R3 Substituent | R5 Substituent | Bacillus subtilis MIC (µg/mL) | Aspergillus niger MIC (µg/mL) |

| 12b | Thiophene-linked | Fluoro-substituted indole | Low | - |

| 18b | Bromo-substituted thiophene | Indole | Low | Low |

Note: The source material indicates low MIC values without specifying the exact concentrations.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the synthesis and biological evaluation of 3,5-disubstituted isoxazoles, as cited in the reviewed literature.

General Synthesis of 3,5-Disubstituted Isoxazoles

A common synthetic route to 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide is typically generated in situ from an aldoxime or a hydroximoyl chloride.[6][7]

Materials:

-

Substituted aldehyde or aldoxime

-

Hydroxylamine hydrochloride

-

Substituted alkyne

-

Base (e.g., sodium hydroxide, triethylamine)

-

Chlorinating agent (e.g., N-chlorosuccinimide) or an oxidizing agent

-

Solvent (e.g., deep eutectic solvent, ethanol)

General Procedure:

-

Oxime Formation: The substituted aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime.

-

Nitrile Oxide Generation: The aldoxime is then converted to the nitrile oxide in situ. This can be achieved through various methods, including reaction with a chlorinating agent like N-chlorosuccinimide or oxidation.

-

Cycloaddition: The generated nitrile oxide readily undergoes a 1,3-dipolar cycloaddition reaction with a substituted alkyne to yield the 3,5-disubstituted isoxazole ring.

-

Purification: The final product is typically purified using techniques such as column chromatography.

Anticancer Activity Assessment (MTT Assay)

The antiproliferative activity of the synthesized compounds is frequently evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Materials:

-

Cancer cell lines (e.g., K562, U87, MDA-MB-231)

-

Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics

-

3,5-Disubstituted isoxazole compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 3,5-disubstituted isoxazole compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activity Assessment (Broth Dilution Test)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth dilution method.

Materials:

-

Bacterial or fungal strains (e.g., Bacillus subtilis, Aspergillus niger)

-

Nutrient broth

-

3,5-Disubstituted isoxazole compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Incubator

Procedure:

-

Serial Dilutions: Serial dilutions of the test compounds are prepared in nutrient broth in 96-well plates.

-

Inoculation: Each well is inoculated with a standardized suspension of the microbial strain.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of the SAR of 3,5-disubstituted isoxazoles. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.

Caption: General workflow for SAR studies.

Caption: Apoptosis signaling pathway.

References

- 1. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glioblastoma-specific anticancer activity of newly synthetized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

In-Depth Technical Guide to the Physicochemical Properties of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-3-methyl-5-phenylisoxazole is a heterocyclic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its isoxazole core is a well-established scaffold in a variety of biologically active molecules, and the presence of a reactive bromomethyl group makes it a versatile synthetic intermediate for the creation of diverse chemical libraries. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrNO | [1] |

| Molecular Weight | 252.11 g/mol | [1][2] |

| Melting Point | 71-73 °C | |

| Boiling Point | 367.13 °C at 760 mmHg (Predicted) | [3] |

| Appearance | Solid | [1] |

| CAS Number | 113841-59-1 |

Experimental Protocols

The synthesis of this compound can be approached through the functionalization of a pre-formed isoxazole ring. While a specific detailed protocol for this exact molecule is not widely published, a general and plausible synthetic route involves the bromination of the corresponding 3,4-dimethyl-5-phenylisoxazole.

Hypothetical Synthesis of this compound

This protocol is based on common organic synthesis methodologies for benzylic bromination.

Materials:

-

3,4-Dimethyl-5-phenylisoxazole

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 3,4-dimethyl-5-phenylisoxazole (1 equivalent) in carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.

-

Reaction: Heat the mixture to reflux and maintain the reaction under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide.

-

Extraction: Wash the filtrate with water and then with a saturated sodium bicarbonate solution. Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Logical Workflow for Synthesis

Caption: A logical workflow for the synthesis of this compound.

Biological Significance and Applications

While specific studies on the biological activity of this compound are limited, its structural motifs suggest potential applications in drug discovery.

-

Isoxazole Core: The isoxazole ring is a common feature in many pharmaceuticals with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4]

-